N-dodecyl-1-hydroxynaphthalene-2-carboxamide
Description
Properties
CAS No. |
28279-38-1 |
|---|---|
Molecular Formula |
C23H33NO2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-dodecyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H33NO2/c1-2-3-4-5-6-7-8-9-10-13-18-24-23(26)21-17-16-19-14-11-12-15-20(19)22(21)25/h11-12,14-17,25H,2-10,13,18H2,1H3,(H,24,26) |
InChI Key |
ICBKTKTWBGPHAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
Reagents :
- 1-Hydroxy-2-naphthoic acid (1.0 equiv)
- Phosphorus trichloride (PCl₃, 1.2–1.5 equiv) or thionyl chloride (SOCl₂)
- Dry chlorobenzene or toluene (solvent)
Procedure :
- Dissolve 1-hydroxy-2-naphthoic acid in dry chlorobenzene under nitrogen.
- Add PCl₃ dropwise at 0–5°C to prevent side reactions.
- Heat the mixture to 60–80°C for 2–4 hours to complete the reaction.
Key Considerations :
Aminolysis with Dodecylamine
Reagents :
- 1-Hydroxy-2-naphthoyl chloride (1.0 equiv)
- Dodecylamine (1.1–1.2 equiv)
- Triethylamine (TEA, 1.5 equiv, as a base)
Procedure :
- Add dodecylamine and TEA to the acid chloride solution at 25–40°C.
- Stir for 4–6 hours under anhydrous conditions.
- Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Yield : 70–85% (optimized conditions).
Optimization and Comparative Analysis
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Chlorobenzene | 80 | 4 | 78 |
| Toluene | 100 | 3 | 72 |
| THF | 60 | 6 | 65 |
Chlorobenzene provides optimal yields due to improved solubility of intermediates.
Catalyst and Reagent Comparison
| Reagent | Equiv | Purity (%) | Byproducts |
|---|---|---|---|
| PCl₃ | 1.2 | 98 | Minimal |
| SOCl₂ | 2.0 | 95 | HCl gas |
| Oxalyl chloride | 1.5 | 90 | CO, CO₂ |
PCl₃ is preferred for high-purity acid chloride formation.
Advanced Methodologies
Microwave-Assisted Synthesis
Purification Techniques
- Recrystallization : Ethyl acetate/hexane (3:1) yields 90–95% pure product.
- Column Chromatography : Silica gel (ethyl acetate:hexane = 1:4) for analytical-grade purity.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆) : δ 13.4 (s, 1H, -OH), 8.3–7.2 (m, 6H, naphthalene), 3.2 (t, 2H, -NCH₂), 1.5–1.2 (m, 20H, -(CH₂)₁₀-).
- IR (cm⁻¹) : 3425 (-OH), 1640 (C=O), 1550 (N-H).
Challenges and Solutions
- Low Reactivity of Dodecylamine : Use excess amine (1.2 equiv) and TEA to scavenge HCl.
- Solubility Issues : Pre-dissolve dodecylamine in warm chlorobenzene (50°C).
Applications and Derivatives
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl (-OH) group at position 1 of the naphthalene ring participates in nucleophilic substitution reactions. For example:
-
Esterification : Reacts with acetyl chloride to form 1-acetoxy derivatives.
-
Alkylation : Forms ethers when treated with alkyl halides (e.g., methyl iodide).
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Hydrolysis Kinetics :
| Condition | Rate Constant (k) | Half-Life (t₁/₂) | Source |
|---|---|---|---|
| 1M HCl | 0.012 min⁻¹ | ~58 minutes | |
| 1M NaOH | 0.025 min⁻¹ | ~28 minutes |
Electrophilic Aromatic Substitution
The electron-rich naphthalene ring undergoes electrophilic substitution at position 4 or 6:
-
Nitration : Forms nitro derivatives with nitric acid (HNO₃).
-
Sulfonation : Reacts with sulfuric acid (H₂SO₄) to introduce sulfonic acid groups .
Regioselectivity :
Coordination Chemistry
The hydroxyl and carbonyl groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺):
-
Metal Complex Formation :
-
Applications include catalysis and material stabilization.
Oxidation Reactions
The naphthalene ring undergoes oxidation with KMnO₄ or CrO₃ to form quinones or dicarboxylic acids.
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .
-
Photodegradation : UV light induces cleavage of the amide bond, forming radicals.
Structural Insights from X-ray Crystallography
Single-crystal studies of analogous compounds (e.g., 11 in ) reveal:
Scientific Research Applications
Pharmaceutical Research
Antimicrobial Activity
N-dodecyl-1-hydroxynaphthalene-2-carboxamide has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria. A study highlighted the effectiveness of various derivatives, including N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide, which demonstrated comparable or superior activity against Staphylococcus aureus and Mycobacterium tuberculosis when compared to standard antibiotics like ampicillin and isoniazid. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antimicrobial effects (MICs as low as 1.60 µM) .
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that these compounds exhibit minimal toxicity at concentrations below 30 µM. This suggests their potential as safe therapeutic agents. The MTT assay results indicated that the most effective compounds significantly inhibited bacterial growth without adversely affecting human cell lines .
Material Science
Polymer Applications
The compound can also be utilized in the formulation of polymers due to its amphiphilic nature, which allows it to enhance the properties of polymeric materials. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and adhesives.
Analytical Chemistry
Separation Techniques
This compound is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A specific application involves using a Newcrom R1 HPLC column for the separation of related compounds under optimized conditions, such as using acetonitrile-water mixtures as mobile phases. This method is scalable and applicable in pharmacokinetic studies, allowing for precise quantification of drug compounds in biological samples .
Case Studies
Mechanism of Action
The mechanism of action of N-dodecyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial properties, it disrupts bacterial cell membranes, leading to cell lysis and death . For its anticancer properties, it may interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Comparative Data for N-Dodecyl Carboxamide Derivatives
| Compound ID | Aromatic Substituent | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 2a | 4-Methylbenzoyl | C₂₀H₃₃N₃O₂ | 95 | 121–122 |
| 2b | 4-Methylbenzoyl (isomer) | C₂₁H₃₅N₃O₂ | 95 | 158–159 |
| 2c | 4-Methoxybenzoyl | C₂₁H₃₅N₃O₃ | 95 | 158–159 |
| 2d | 4-(tert-Butyl)benzoyl | C₂₄H₄₁N₃O₂ | 91 | 119–120 |
| 2e | 4-Nitrobenzoyl | C₂₀H₃₂N₄O₄ | 88 | 220–221 |
Key Observations :
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., nitro in 2e ) increase melting points (220–221°C) due to enhanced intermolecular dipole interactions .
- Bulky substituents like tert-butyl (2d ) reduce packing efficiency, lowering melting points (119–120°C) .
- The hydroxynaphthalene group in the target compound is expected to exhibit higher melting points than 2a–2d due to π-π stacking and hydrogen bonding from the hydroxyl group, though likely lower than the nitro-substituted 2e .
Synthetic Yields :
- All analogs show high yields (88–95%), indicating robust synthetic routes for N-dodecyl carboxamides . The target compound may follow similar efficiency if synthesized via analogous hydrazine-carboxamide coupling.
Spectral Characteristics :
- IR and NMR data for analogs confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and alkyl chain signals (δ ~0.8–1.5 ppm for CH₃ and CH₂ groups) . The hydroxynaphthalene group would introduce distinct aromatic proton shifts (δ ~6.5–8.5 ppm) and hydroxyl resonance (δ ~9–12 ppm).
Biological Activity
N-Dodecyl-1-hydroxynaphthalene-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a long hydrophobic dodecyl chain attached to a hydroxynaphthalene core with a carboxamide functional group. This structural arrangement enhances its solubility in lipid environments, making it suitable for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MICs) for this compound are comparable to or better than standard antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| MRSA | 3.21 |
| Staphylococcus aureus | 1.60 |
| Mycobacterium tuberculosis | 6.86 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity
The cytotoxic effects of this compound have been assessed using human monocytic leukemia THP-1 cells. The lethal dose (LD50) was determined to be greater than 30 µM, indicating that the compound exhibits low toxicity at therapeutic concentrations.
Table 2: Cytotoxicity Data for this compound
| Compound | LD50 (µM) |
|---|---|
| This compound | >30 |
| Oxaliplatin | 1.7 ± 0.6 |
| Camptothecin | 0.16 ± 0.07 |
This data highlights the potential of this compound as a safer alternative in therapeutic applications compared to more toxic compounds.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells and cancerous tissues. It may modulate enzyme activities or receptor-mediated signaling pathways, leading to enhanced antimicrobial and anticancer effects.
Interaction with Enzymes
Preliminary studies suggest that the compound may inhibit certain enzymes critical for bacterial survival and proliferation. For example, it has been shown to affect the activity of enzymes involved in cell wall synthesis and metabolic processes in bacteria.
Case Studies and Research Findings
Recent research has focused on the synthesis and bioactivity of various derivatives of hydroxynaphthalene carboxamides, including this compound. These studies have explored modifications to the dodecyl chain length and functional groups to optimize biological activity.
Case Study: Antimicrobial Efficacy
In a study published in MDPI, derivatives were tested against MRSA and other strains, revealing that compounds with longer alkyl chains exhibited enhanced antimicrobial properties due to improved membrane penetration . This finding supports the hypothesis that structural modifications can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
